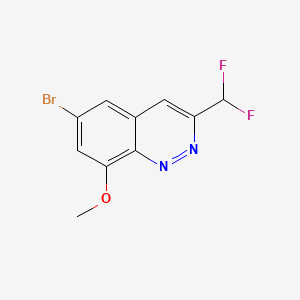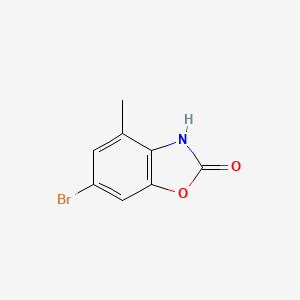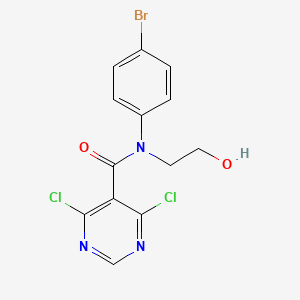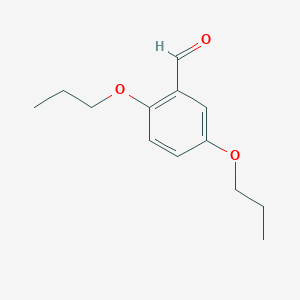
2,5-Bispropyloxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Bispropyloxybenzaldehyde is an organic compound with the molecular formula C13H18O3 It is a derivative of benzaldehyde, where two propyloxy groups are attached to the benzene ring at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bispropyloxybenzaldehyde typically involves the alkylation of 2,5-dihydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
[ \text{2,5-Dihydroxybenzaldehyde} + 2 \text{Propyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2,5-Bispropyloxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The propyloxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,5-Bispropyloxybenzoic acid.
Reduction: 2,5-Bispropyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Bispropyloxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2,5-Bispropyloxybenzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The propyloxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy.
類似化合物との比較
Similar Compounds
2,5-Dihydroxybenzaldehyde: The parent compound without the propyloxy groups.
2,5-Dimethoxybenzaldehyde: Similar structure with methoxy groups instead of propyloxy groups.
2,5-Diethoxybenzaldehyde: Similar structure with ethoxy groups instead of propyloxy groups.
Uniqueness
2,5-Bispropyloxybenzaldehyde is unique due to the presence of propyloxy groups, which can influence its chemical reactivity and physical properties. These groups can enhance the compound’s lipophilicity, potentially improving its interaction with hydrophobic environments in biological systems or industrial applications.
特性
CAS番号 |
4686-99-1 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
2,5-dipropoxybenzaldehyde |
InChI |
InChI=1S/C13H18O3/c1-3-7-15-12-5-6-13(16-8-4-2)11(9-12)10-14/h5-6,9-10H,3-4,7-8H2,1-2H3 |
InChIキー |
NADIKWZQGLHOLY-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=C(C=C1)OCCC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



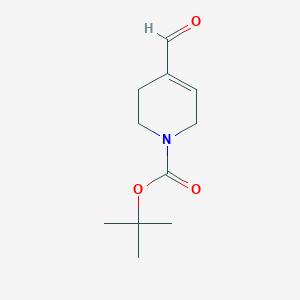
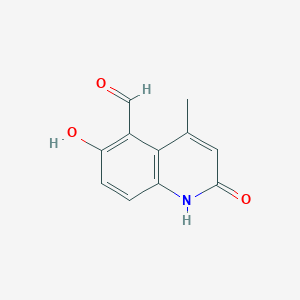

![6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13925404.png)


